BenchChemオンラインストアへようこそ!

1-Butyl-4-hydroxypiperidine

Medicinal Chemistry Physicochemical Properties SAR

1-Butyl-4-hydroxypiperidine (CAS 86518-68-5) is an N-alkyl-substituted 4-hydroxypiperidine derivative belonging to the piperidine heterocycle class. The compound features a six-membered saturated ring containing one nitrogen atom, with a hydroxyl group at the 4-position and an n-butyl substituent on the ring nitrogen.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 86518-68-5
Cat. No. B1317677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-hydroxypiperidine
CAS86518-68-5
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)O
InChIInChI=1S/C9H19NO/c1-2-3-6-10-7-4-9(11)5-8-10/h9,11H,2-8H2,1H3
InChIKeyRLKMOPWWGZKHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-4-hydroxypiperidine (CAS 86518-68-5): Procurement-Relevant Baseline Profile


1-Butyl-4-hydroxypiperidine (CAS 86518-68-5) is an N-alkyl-substituted 4-hydroxypiperidine derivative belonging to the piperidine heterocycle class [1]. The compound features a six-membered saturated ring containing one nitrogen atom, with a hydroxyl group at the 4-position and an n-butyl substituent on the ring nitrogen . It is commercially available as a research intermediate with a typical purity specification of 95% and a molecular weight of 157.25 g/mol (C₉H₁₉NO) . The compound exhibits a calculated LogP of 1.18 [2] and a calculated aqueous solubility of approximately 79 g/L at 25 °C . Its primary utility lies in organic synthesis and medicinal chemistry as a versatile building block, wherein the 4-hydroxyl group serves as a nucleophilic handle for further functionalization while the N-butyl substituent modulates physicochemical properties relative to other N-alkyl analogs .

Why 1-Butyl-4-hydroxypiperidine Cannot Be Interchanged with Other N-Alkyl-4-hydroxypiperidines in Synthesis


In the class of N-alkyl-4-hydroxypiperidines, the length and branching of the N-alkyl substituent are critical determinants of both synthetic utility and the physicochemical properties of derived intermediates or final compounds [1]. The N-butyl substituent on 1-butyl-4-hydroxypiperidine confers a specific LogP (calculated LogP of 1.18 [2]) and steric profile that differs from shorter-chain analogs such as N-methyl (LogP ≈ 0.1) or N-ethyl (LogP ≈ 0.6) 4-hydroxypiperidines, as well as from bulkier N-benzyl or N-tert-butyl derivatives [3]. In structure-activity relationship (SAR) campaigns targeting receptors such as CCR1, CCR5, or p38 MAP kinase, variations in the N-alkyl substituent have been shown to produce profound shifts in target binding affinity, functional antagonist potency, and species selectivity [4][5][6]. Consequently, substituting 1-butyl-4-hydroxypiperidine with a generic analog during multi-step synthetic sequences introduces uncontrolled variables in lipophilicity, solubility, and biological activity that can compromise reproducibility and yield non-interpretable results.

1-Butyl-4-hydroxypiperidine: Quantitative Evidence for Differentiated Procurement Decisions


Lipophilicity Differentiation: LogP of 1-Butyl-4-hydroxypiperidine Versus N-Methyl and N-Ethyl Analogs

The n-butyl substituent on 1-butyl-4-hydroxypiperidine confers a calculated LogP of 1.18 [1], which represents a substantial increase in lipophilicity compared to shorter N-alkyl analogs. This differentiation in logP directly impacts membrane permeability, solubility, and the lipophilic efficiency (LipE) of derived compounds. When procuring building blocks for lead optimization, selection of the N-butyl variant provides a distinct lipophilic starting point that cannot be achieved with N-methyl or N-ethyl 4-hydroxypiperidines.

Medicinal Chemistry Physicochemical Properties SAR

CCR1 Antagonist SAR: Impact of N-Alkyl Linker Length on Receptor Binding Affinity

In a series of 4-hydroxypiperidine-based CCR1 antagonists, modifications to the N-alkyl substituent and linker length produced dramatic shifts in receptor binding affinity and species selectivity [1]. The lead compound BX 510 exhibited a Ki of 21 nM for human CCR1 but was >400-fold less active on mouse CCR1 (Ki = 9150 nM). Increasing the linker length between the piperidine and dibenzothiepine groups by one methylene unit (BX 511) yielded equipotent activity for both human and mouse CCR1 [1]. These data demonstrate that the precise structure of the piperidine N-substituent, including alkyl chain length, is a critical determinant of pharmacological activity in this chemotype. 1-Butyl-4-hydroxypiperidine, with its four-carbon n-butyl chain, occupies a distinct chemical space within this SAR landscape that cannot be replicated by shorter or branched N-alkyl analogs.

CCR1 Antagonist GPCR Inflammation

p38 MAP Kinase Inhibitor Selectivity: 4-Hydroxypiperidine Substituent Confers Selectivity Devoid of COX-1 Affinity

In a series of pyridinyl-substituted heterocycles evaluated as p38 MAP kinase inhibitors, the 4-hydroxypiperidine substituent was found to confer high p38 selectivity devoid of COX-1 affinity [1]. This selectivity profile contrasts with pyridinylimidazole inhibitors such as SB 203580, which exhibit CYP450 inhibition liabilities [1]. Compound 11, incorporating a 4-hydroxypiperidine motif, demonstrated 64% oral bioavailability in rat and an ED₅₀ of 10 mg/kg po bid in a collagen-induced arthritis model [1]. 1-Butyl-4-hydroxypiperidine, as a member of the 4-hydroxypiperidine class, retains the core hydroxyl pharmacophore essential for this selectivity profile while offering the specific lipophilic modulation provided by the N-butyl substituent.

p38 MAP Kinase Inflammation Selectivity

NK2 Receptor Antagonist SAR: N-Alkyl Chain Length Correlates with Oral Activity in 4-Alkylpiperidines

A series of 4-alkylpiperidine derivatives related to the NK2 antagonist SR-48968 demonstrated that the nature of the alkyl substituent is a key determinant of pharmacological activity [1]. Simple aliphatic derivatives lacking an appropriately positioned hydroxyl group were poorly active. However, the 4-(1-hydroxy-1-ethylpropyl)piperidine derivative exhibited good in vitro and oral activity in a guinea pig model of labored abdominal breathing [1]. 1-Butyl-4-hydroxypiperidine, bearing an N-butyl substituent and a 4-hydroxyl group, occupies a distinct structural niche within this SAR landscape. It provides a linear alkyl chain of intermediate length that differs from the branched alkyl/hydroxyalkyl patterns exemplified by the optimized NK2 antagonists, offering a complementary starting point for SAR exploration.

NK2 Antagonist Neurokinin Respiratory Disease

1-Butyl-4-hydroxypiperidine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Scaffold for p38 MAP Kinase Inhibitor Lead Optimization Requiring Defined Lipophilicity

Based on class-level evidence demonstrating that the 4-hydroxypiperidine core confers high p38 selectivity devoid of COX-1 affinity and CYP450 inhibition [1], 1-butyl-4-hydroxypiperidine is a rational building block for synthesizing novel p38 inhibitors. Its calculated LogP of 1.18 [2] provides a specific lipophilic starting point distinct from N-methyl or N-ethyl analogs. Researchers optimizing p38 inhibitors for inflammatory diseases can utilize this compound to systematically explore the impact of N-butyl substitution on ADME properties while retaining the validated 4-hydroxypiperidine pharmacophore. The compound is suitable for parallel synthesis campaigns generating focused libraries of N-alkyl-4-hydroxypiperidine derivatives for SAR analysis.

CCR1 Antagonist SAR Exploration: Probing N-Alkyl Chain Length Effects on Species Selectivity

Evidence from 4-hydroxypiperidine-based CCR1 antagonists shows that modifications to the N-alkyl substituent and linker region produce >400-fold shifts in species selectivity between human and mouse receptors [3]. 1-Butyl-4-hydroxypiperidine offers an N-butyl chain of intermediate length, enabling researchers to probe the SAR relationship between N-alkyl chain length, target affinity, and species translation. This compound can serve as a key intermediate for synthesizing novel CCR1 antagonists with optimized human/mouse potency profiles, a critical consideration in preclinical development where rodent efficacy models are employed.

Synthesis of NK2 Receptor Antagonists with Intermediate-Length N-Alkyl Substitution

SAR studies on 4-alkylpiperidine NK2 antagonists indicate that simple aliphatic N-alkyl derivatives lacking an appropriately positioned hydroxyl group are poorly active, whereas specific branched hydroxyalkyl patterns confer good in vitro and oral activity [4]. 1-Butyl-4-hydroxypiperidine, with its linear N-butyl chain and 4-hydroxyl group, occupies a distinct structural niche—neither the inactive simple alkyl class nor the optimized branched hydroxyalkyl class. This makes it a valuable intermediate for synthesizing novel NK2 antagonists that explore the activity landscape between these extremes. The compound's calculated LogP of 1.18 [2] and aqueous solubility of 79 g/L further support its utility in generating derivatives with balanced physicochemical properties.

General Heterocyclic Building Block for Parallel Synthesis and Library Generation

1-Butyl-4-hydroxypiperidine functions as a versatile bifunctional building block wherein the 4-hydroxyl group serves as a nucleophilic handle for Mitsunobu reactions, etherification, or esterification , while the piperidine nitrogen can participate in metal coordination or further alkylation. The N-butyl substituent confers a calculated LogP of 1.18 [2], a boiling point of 118–120 °C at 13 torr , and a purity specification of 95% , making it suitable for use in automated parallel synthesis platforms requiring consistent physicochemical properties and reliable reaction performance. This compound is appropriate for generating diverse compound libraries where systematic variation of the N-alkyl substituent is a design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butyl-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.